Cas no 2225146-54-1 (1-methyl-1H-imidazole-5-sulfonic acid hydrochloride)

1-Methyl-1H-imidazole-5-sulfonic acid hydrochloride is a versatile sulfonic acid derivative used primarily as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high reactivity due to the presence of both the imidazole ring and sulfonic acid group, making it valuable for introducing sulfonate functionalities into target molecules. The hydrochloride salt enhances stability and solubility in aqueous and polar organic solvents, facilitating handling and reaction conditions. This compound is particularly useful in heterocyclic chemistry, catalysis, and the development of biologically active compounds. Its well-defined structure ensures consistent performance in synthetic routes, supporting reproducibility in research and industrial processes.
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride structure
2225146-54-1 structure
Product name:1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
CAS No:2225146-54-1
MF:C4H7ClN2O3S
Molecular Weight:198.63
CID:5184328
PubChem ID:137964210

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
    • インチ: 1S/C4H6N2O3S.ClH/c1-6-3-5-2-4(6)10(7,8)9;/h2-3H,1H3,(H,7,8,9);1H
    • InChIKey: DCENDXNFMHLQRA-UHFFFAOYSA-N
    • SMILES: C1N(C)C(S(O)(=O)=O)=CN=1.[H]Cl

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1720601-5.0g
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
5g
$5900.0 2023-05-26
Chemenu
CM416311-1g
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%+
1g
$2416 2023-03-24
Enamine
EN300-1720601-0.05g
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
0.05g
$541.0 2023-09-20
Enamine
EN300-1720601-5g
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
5g
$5900.0 2023-09-20
1PlusChem
1P01FL29-50mg
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
50mg
$731.00 2023-12-18
A2B Chem LLC
AY05953-250mg
1-methyl-1h-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
250mg
$1097.00 2024-01-01
A2B Chem LLC
AY05953-50mg
1-methyl-1h-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
50mg
$605.00 2024-01-01
1PlusChem
1P01FL29-100mg
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
100mg
$935.00 2023-12-18
1PlusChem
1P01FL29-1g
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
1g
$2578.00 2023-12-18
1PlusChem
1P01FL29-500mg
1-methyl-1H-imidazole-5-sulfonic acid hydrochloride
2225146-54-1 95%
500mg
$2024.00 2023-12-18

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride 関連文献

1-methyl-1H-imidazole-5-sulfonic acid hydrochlorideに関する追加情報

Introduction to 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride (CAS No. 2225146-54-1)

1-methyl-1H-imidazole-5-sulfonic acid hydrochloride, identified by the CAS number 2225146-54-1, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both a methyl group and a sulfonic acid moiety in its structure imparts unique chemical properties, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

The structural framework of 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride consists of a five-membered aromatic ring containing two nitrogen atoms, with a methyl substituent at the 1-position and a sulfonic acid group at the 5-position. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in biochemical assays and drug formulation processes. This compound has been increasingly explored for its potential applications in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding.

In recent years, 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride has been studied for its role in developing novel therapeutic agents. Its sulfonic acid group makes it an attractive candidate for designing molecules with enhanced binding affinity and selectivity. Researchers have leveraged this compound to synthesize derivatives that exhibit inhibitory effects on various enzymes, including those implicated in inflammatory responses and metabolic disorders. The methyl group at the 1-position further contributes to the structural diversity, allowing for modifications that can fine-tune pharmacokinetic properties.

One of the most compelling aspects of 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride is its versatility in medicinal chemistry applications. Its ability to serve as a scaffold for drug design has led to several promising candidates entering preclinical studies. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes such as carbonic anhydrase and xanthine oxidase, which are relevant in conditions like glaucoma and gout, respectively. The sulfonic acid moiety's interaction with biological targets has been particularly well-documented, providing insights into structure-activity relationships that can guide future drug development efforts.

The synthesis of 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution, have been employed to construct the desired framework efficiently. The hydrochloride salt form is typically obtained through quaternization followed by neutralization with hydrochloric acid, resulting in a crystalline solid that is stable under standard storage conditions.

From a biochemical perspective, 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride has demonstrated interesting interactions with biological systems. Studies have shown that derivatives of this compound can modulate the activity of ion channels and transporters, making them potential candidates for treating neurological disorders. Additionally, its ability to act as a ligand in metal chelation therapy has been explored, particularly in contexts where metal homeostasis is disrupted due to pathological conditions.

The pharmaceutical industry has taken note of the potential of 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride as an intermediate for high-value drug candidates. Its incorporation into lead compounds has led to several patents being filed, highlighting its commercial significance. As research progresses, the applications of this compound are expected to expand into new therapeutic areas, driven by advancements in computational chemistry and high-throughput screening techniques that can rapidly identify novel derivatives with enhanced efficacy.

Environmental considerations also play a role in the utilization of 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride. Efforts have been made to develop sustainable synthetic routes that minimize waste generation and energy consumption. Green chemistry principles have been applied to optimize processes, ensuring that the production of this compound aligns with global sustainability goals. Such initiatives not only reduce environmental impact but also make the compound more accessible for widespread use in research and industry.

In conclusion, 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride (CAS No. 2225146-54-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as a building block for drug development continues to be explored across multiple therapeutic domains, driven by ongoing research efforts aimed at uncovering new biological functions and optimizing synthetic methodologies. As scientific understanding evolves, 1-methyl-1H-imidazole-5-sulfonic acid hydrochloride is poised to remain at the forefront of medicinal chemistry innovation.

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